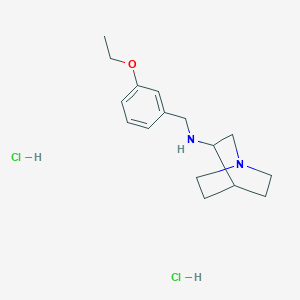
4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline
Vue d'ensemble
Description
4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline, also known as BPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline involves its interaction with specific receptors and enzymes in the body. 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been found to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By binding to this receptor, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline can modulate dopamine signaling, which can have therapeutic effects in various diseases. 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline can increase the levels of acetylcholine in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been found to have various biochemical and physiological effects in the body. In cancer research, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been found to reduce the levels of beta-amyloid protein, which is involved in the formation of plaques in the brain. In schizophrenia research, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been found to modulate dopamine signaling, which can reduce the symptoms of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline in lab experiments is its high yield and cost-effectiveness. 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline can be synthesized in large quantities, making it suitable for various experiments. Another advantage is its potential therapeutic applications in various diseases, which can lead to the development of new treatments. However, one limitation of using 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline in lab experiments is its potential toxicity. 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been found to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to explore its mechanism of action in more detail, which can lead to the development of new treatments. Additionally, future research can focus on optimizing the synthesis method of 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline to increase its yield and purity. Overall, the research on 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has shown promising results and has the potential to lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has shown promising results in inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease research, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been found to have neuroprotective effects and can potentially be used to slow down the progression of the disease. In schizophrenia research, 4-(4-benzyl-1-piperazinyl)-8-methoxy-2-(trichloromethyl)quinazoline has been shown to have antipsychotic effects and can potentially be used as a treatment for the disease.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-8-methoxy-2-(trichloromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl3N4O/c1-29-17-9-5-8-16-18(17)25-20(21(22,23)24)26-19(16)28-12-10-27(11-13-28)14-15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSFCLJELHFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2N3CCN(CC3)CC4=CC=CC=C4)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-8-methoxy-2-(trichloromethyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4174317.png)

![N-(1-benzoylpropyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4174349.png)
![methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4174352.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4174356.png)

![2-[1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4174362.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4174371.png)
![1-{4-[4-(1-adamantylcarbonyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4174375.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174377.png)
![2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4174383.png)
![ethyl 4-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4174392.png)
![methyl 4-[(3,5-dichlorophenyl)amino]-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoate](/img/structure/B4174394.png)
![2-[2-({2-[(cyclohexylamino)carbonyl]-4-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4174400.png)